molecular formula C18H12ClN3 B5277184 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5277184
M. Wt: 305.8 g/mol
InChI Key: KXEGUOIOCDODGH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of phenyl and chlorophenyl groups adds to its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-chlorophenylhydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and chlorophenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-15-8-6-13(7-9-15)16-12-21-22-17(10-11-20-18(16)22)14-4-2-1-3-5-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGUOIOCDODGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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